4-chloro-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Overview
Description
4-chloro-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a synthetic compound known for its utility in various scientific applications
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-chloro-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine often involves multi-step procedures:
Formation of the pyrrolo[2,3-d]pyrimidine core: : Utilizes pyrrole and nitriles under acidic conditions.
Etherification: : Introduction of the ethoxy group through Williamson ether synthesis.
Substitution Reactions: : Incorporating the pyrrolidine group.
Industrial Production Methods: : On an industrial scale, synthesis requires optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automation may be employed for efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Reacts with oxidizing agents to form oxides or other derivatives.
Reduction: : Involves reducing agents to yield amine derivatives.
Substitution: : Undergoes nucleophilic substitution, particularly with the chlorine atom.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide.
Reduction: : Lithium aluminum hydride or hydrogenation catalysts.
Substitution: : Alkoxides for ether formation, and amines for amine substitution.
Major Products Formed
Oxidation: : Oxidized pyrimidine derivatives.
Reduction: : Reduced amine compounds.
Substitution: : Ethoxy and pyrrolidine derivatives.
Scientific Research Applications
4-chloro-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine finds usage across multiple fields:
Chemistry: : As an intermediate in organic synthesis.
Biology: : In the study of enzyme inhibition and receptor binding.
Medicine: : Potential therapeutic agent in drug discovery and development.
Industry: : As a precursor for the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
Mechanism: : This compound functions through binding to specific molecular targets, altering their activity. It may interact with proteins or nucleic acids, affecting biological pathways.
Molecular Targets and Pathways
Enzymes: : Inhibits enzyme activity, affecting metabolic pathways.
Receptors: : Binds to cellular receptors, modulating signal transduction.
Comparison with Similar Compounds
4-chloro-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine stands out due to its unique combination of functional groups.
Similar Compounds: : Pyrimidine derivatives, pyrrolidine analogs.
Uniqueness: : The specific arrangement of the chloro, ethoxy, and pyrrolidine groups enhances its reactivity and potential application in diverse fields.
Comparing similar compounds often highlights distinct pharmacological or chemical properties, making this compound valuable in research.
References
For more detailed information, refer to specialized chemical synthesis textbooks and peer-reviewed journals. Research articles and industrial patents provide in-depth insights into specific methodologies and applications.
Properties
IUPAC Name |
4-chloro-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O/c19-16-15-7-8-20-17(15)23-18(22-16)21-13-3-5-14(6-4-13)25-12-11-24-9-1-2-10-24/h3-8H,1-2,9-12H2,(H2,20,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHRPUFDGZZNJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20701229 | |
Record name | 4-Chloro-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20701229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142945-83-2 | |
Record name | 4-Chloro-N-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142945-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20701229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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